

# Pharmacological Profile of Posaconazole: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SCH-451659 |           |
| Cat. No.:            | B15578850  | Get Quote |

Disclaimer: The compound **SCH-451659** could not be identified in publicly available scientific literature. It is presumed to be an internal, discontinued, or incorrectly cited compound identifier. To fulfill the structural and content requirements of the user's request, this guide provides a comprehensive pharmacological profile of Posaconazole (Noxafil®), a well-documented broad-spectrum antifungal agent developed by Schering-Plough. This document is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant yeasts and molds.[1] It is structurally related to itraconazole and exerts its antifungal effect through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1] Posaconazole is approved for the prophylaxis of invasive Aspergillus and Candida infections in high-risk immunocompromised patients and for the treatment of oropharyngeal candidiasis.[2][3] This guide details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, presenting quantitative data in structured tables and visualizing key pathways and processes.

## **Mechanism of Action**

Similar to other azole antifungals, posaconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 (CYP) enzyme lanosterol  $14\alpha$ -demethylase (CYP51).[1][2][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the



integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][4][5][6]



Click to download full resolution via product page

**Figure 1:** Mechanism of action of Posaconazole.

# In Vitro Antifungal Activity

Posaconazole demonstrates potent in vitro activity against a wide range of fungal pathogens, including species of Candida, Aspergillus, Cryptococcus, and Zygomycetes.[1][7][8] Its activity often extends to fungal strains that are resistant to other azoles like fluconazole.[8][9] The minimum inhibitory concentrations (MICs) are determined using standardized broth microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI).[8]

### **Data Presentation: In Vitro Susceptibility**



The following tables summarize the in vitro activity of Posaconazole against various fungal isolates. Data is presented as MIC50 and MIC90 values (the minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Posaconazole Against Candida Species

| Species (No. of Isolates) | Posaconazole<br>MIC50 (μg/mL) | Posaconazole<br>MIC90 (μg/mL) | Fluconazole<br>MIC90 (µg/mL) | Itraconazole<br>MIC90 (µg/mL) |
|---------------------------|-------------------------------|-------------------------------|------------------------------|-------------------------------|
| C. albicans (1,881)       | 0.03                          | 0.06                          | 2                            | 0.25                          |
| C. glabrata (563)         | 0.5                           | 4                             | 32                           | 1                             |
| C. parapsilosis (362)     | 0.06                          | 0.25                          | 2                            | 0.25                          |
| C. tropicalis             | 0.06                          | 0.25                          | 4                            | 0.25                          |
| C. krusei (97)            | 0.25                          | 0.5                           | 64                           | 0.5                           |
| All Candida spp. (3,312)  | 0.06                          | 0.5                           | 16                           | 0.5                           |

Source: Adapted from Pfaller et al., 2002.[10]

Table 2: In Vitro Activity of Posaconazole Against Aspergillus and Other Molds



| Species (No. of Isolates)                 | Posaconazole<br>MIC50 (μg/mL) | Posaconazole<br>MIC90 (μg/mL) | ltraconazole<br>MIC90 (μg/mL) | Voriconazole<br>MIC90 (µg/mL) |
|-------------------------------------------|-------------------------------|-------------------------------|-------------------------------|-------------------------------|
| A. fumigatus (1,423)                      | 0.125                         | 0.25                          | 1                             | 0.5                           |
| A. flavus                                 | 0.25                          | 0.5                           | 0.5                           | 1                             |
| A. niger                                  | 0.5                           | 0.5                           | 1                             | 1                             |
| A. terreus                                | 0.25                          | 0.5                           | 1                             | 0.5                           |
| Fusarium spp.                             | 4                             | 8                             | >16                           | 8                             |
| Zygomycetes<br>(e.g., Rhizopus,<br>Mucor) | 0.5                           | 2                             | 4                             | 4                             |

Source: Adapted from Torres et al., 2005 and other sources.[8][11]

# **Experimental Protocols: Antifungal Susceptibility Testing**

The in vitro activity data for Posaconazole is primarily generated using the CLSI reference methods for broth dilution antifungal susceptibility testing.

This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts.





Click to download full resolution via product page

Figure 2: CLSI M27-A3 Experimental Workflow.

This standard outlines the methodology for susceptibility testing of molds.

- Inoculum Preparation: Conidia are harvested from fresh cultures and the suspension is adjusted to a specific optical density to standardize the inoculum concentration.
- Drug Dilution: Posaconazole is serially diluted in RPMI 1640 medium within 96-well microdilution plates.
- Inoculation: Each well is inoculated with the standardized fungal spore suspension.



- Incubation: Plates are incubated at 35°C for 48-72 hours.
- MIC Determination: The MIC is determined as the lowest concentration of Posaconazole that shows complete inhibition of growth as observed visually.

### **Pharmacokinetics**

Posaconazole exhibits variable absorption that is significantly enhanced when administered with a high-fat meal.[7][12] It is characterized by a large volume of distribution and a long terminal half-life, and it is highly protein-bound.[7]

#### **Data Presentation: Pharmacokinetic Parameters**

Table 3: Key Pharmacokinetic Parameters of Posaconazole (Oral Formulations)

| Parameter                     | Oral Suspension                                                  | Delayed-Release Tablet           |
|-------------------------------|------------------------------------------------------------------|----------------------------------|
| Bioavailability               | Variable; increased with food                                    | ~54% (less food effect)[2]       |
| Tmax (hours)                  | 5-8[7]                                                           | ~4-5                             |
| Protein Binding               | >98% (primarily albumin)[7]                                      | >98%                             |
| Volume of Distribution (Vd/F) | Large (approx. 5-25 L/kg)[7]                                     | ~465 L                           |
| Metabolism                    | Minimal (<2% Phase I);<br>primarily UGT1A4<br>glucuronidation[2] | Primarily UGT1A4 glucuronidation |
| Elimination Half-life (t1/2)  | 25-35 hours[2][7]                                                | ~35 hours                        |
| Excretion                     | Primarily feces (~77%, 66% as parent drug)[2]                    | Primarily feces                  |

### **Drug Metabolism and Interactions**

Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[4][5] This leads to significant drug-drug interactions with substrates of this enzyme, such as tacrolimus, sirolimus, and certain statins.[1] Unlike voriconazole, its metabolism is not significantly mediated by the CYP450 system, and it has little effect on other CYP isoenzymes.[7]





Click to download full resolution via product page

**Figure 3:** Posaconazole-mediated CYP3A4 inhibition.

#### Conclusion

Posaconazole is a potent, broad-spectrum triazole antifungal agent with a well-characterized pharmacological profile. Its primary mechanism involves the inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption. It demonstrates excellent in vitro activity against a wide array of yeasts and molds, including many resistant to older antifungal agents. While its oral absorption can be variable, newer formulations have improved its pharmacokinetic profile. A thorough understanding of its potent inhibition of CYP3A4 is critical for managing drug-drug interactions in the clinical setting. The data and protocols presented in this guide provide a comprehensive technical overview for professionals in the field of mycology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 ScienceOpen [scienceopen.com]
- 2. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species PMC [pmc.ncbi.nlm.nih.gov]
- 3. njccwei.com [njccwei.com]
- 4. intertekinform.com [intertekinform.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. References Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin | WHO FCTC [extranet.who.int]
- 12. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Posaconazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578850#pharmacological-profiling-of-sch-451659]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com